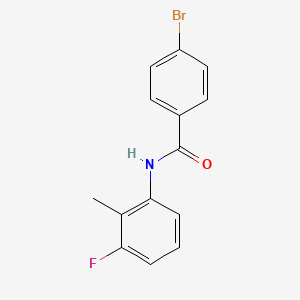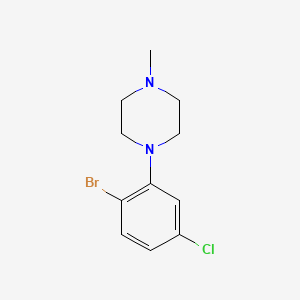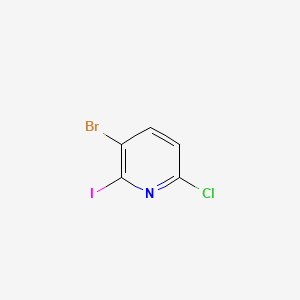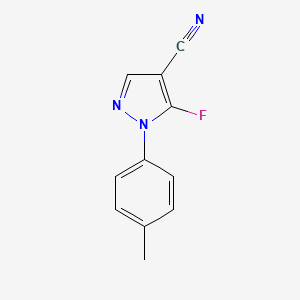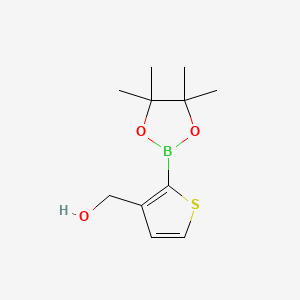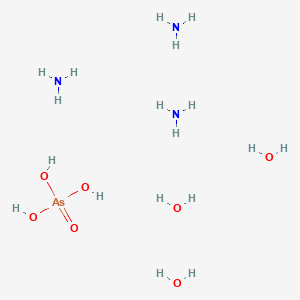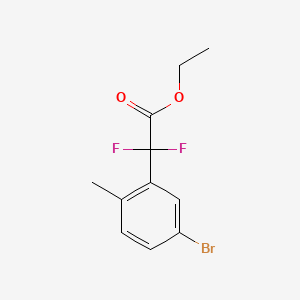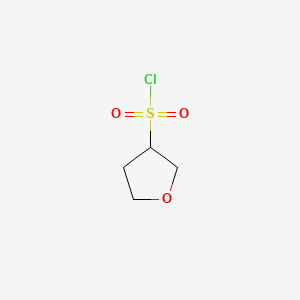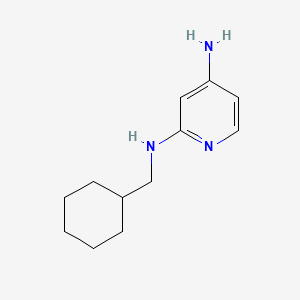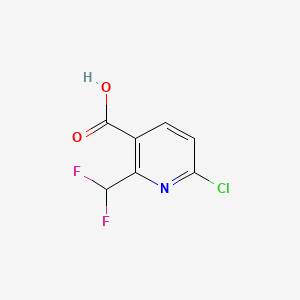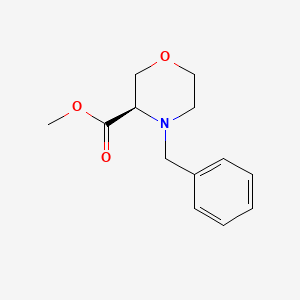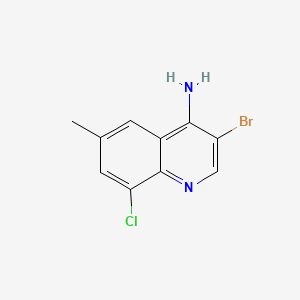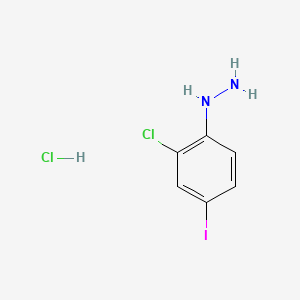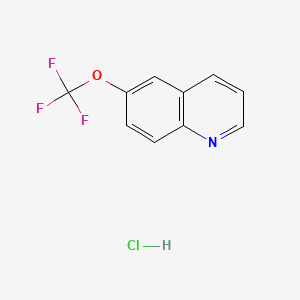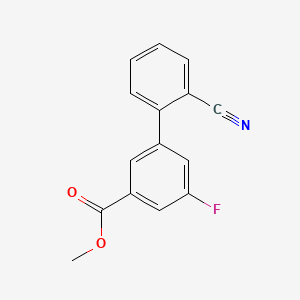
Methyl 3-(2-cyanophenyl)-5-fluorobenzoate
カタログ番号 B577583
CAS番号:
1352318-48-9
分子量: 255.248
InChIキー: UINKSZBRWJPBBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-cyanophenyl)-5-fluorobenzoate likely belongs to the class of organic compounds known as benzoates. These are organic compounds containing a benzene ring which bears at least one carboxylate group .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single crystal X-ray diffraction study . The structure is often stabilized by inter-molecular interactions .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a chemical reaction that has been reported in the literature . This reaction involves the removal of a boron group from an organic compound .科学的研究の応用
1. Synthesis of Multi-Substituted Pyrrole Derivatives
- Summary of Application : This compound is used in the synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds . Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures .
- Methods of Application : The method for synthesizing pyrrole based on the [3+2] cycloaddition reaction of TosMIC as 3-atom synthon with electron-deficient olefins is also known as the Van Leusen pyrrole synthesis .
- Results or Outcomes : This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
2. Synthesis of Anti-depressant Molecules
- Summary of Application : One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Methods of Application : The synthesis of these antidepressant molecules involves metal-catalyzed reactions .
- Results or Outcomes : This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
3. Synthesis of 2-(2-cyanophenyl)-N-phenylacetamide Derivatives
- Summary of Application : A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates .
- Methods of Application : The synthesis process involves selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as catalyst .
- Results or Outcomes : The newly synthesized derivatives were well characterized by 1H NMR, 13C NMR, FTIR and HRMS spectral techniques .
4. Synthesis of Anti-inflammatory Molecules
- Summary of Application : This compound is used in the synthesis of anti-inflammatory molecules. Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures . Some of them have good bioactivity such as anti-inflammatory .
- Methods of Application : The method for synthesizing these anti-inflammatory molecules is based on the [3+2] cycloaddition reaction of TosMIC as 3-atom synthon with electron-deficient olefins, also known as the Van Leusen pyrrole synthesis .
- Results or Outcomes : This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
5. Synthesis of Antiviral Molecules
- Summary of Application : “Methyl 3-(2-cyanophenyl)-5-fluorobenzoate” is used in the synthesis of antiviral molecules. Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures . Some of them have good bioactivity such as antiviral .
- Methods of Application : The method for synthesizing these antiviral molecules is based on the [3+2] cycloaddition reaction of TosMIC as 3-atom synthon with electron-deficient olefins, also known as the Van Leusen pyrrole synthesis .
- Results or Outcomes : This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
6. Synthesis of Antibacterial Molecules
- Summary of Application : This compound is used in the synthesis of antibacterial molecules. Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures . Some of them have good bioactivity such as antibacterial .
- Methods of Application : The method for synthesizing these antibacterial molecules is based on the [3+2] cycloaddition reaction of TosMIC as 3-atom synthon with electron-deficient olefins, also known as the Van Leusen pyrrole synthesis .
- Results or Outcomes : This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
特性
IUPAC Name |
methyl 3-(2-cyanophenyl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-19-15(18)12-6-11(7-13(16)8-12)14-5-3-2-4-10(14)9-17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINKSZBRWJPBBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718381 |
Source


|
| Record name | Methyl 2'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-cyanophenyl)-5-fluorobenzoate | |
CAS RN |
1352318-48-9 |
Source


|
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-cyano-5-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-bromo-N-(3-fluoro-2-methylphenyl)benzamide
1281763-15-2
1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine
1261940-25-3
3-Bromo-6-chloro-2-iodopyridine
1211529-01-9
5-Fluoro-1-(p-tolyl)-1H-pyrazole-4-carbonitrile
1269293-01-7

